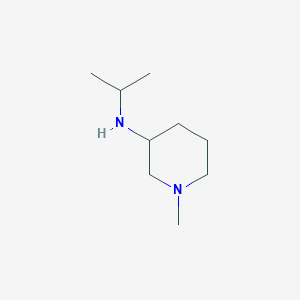

Isopropyl-(1-methyl-piperidin-3-yl)-amine

Description

Properties

IUPAC Name |

1-methyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGPFQBYVNGJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(1-methyl-piperidin-3-yl)-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the piperidine ring using methylating agents such as methyl iodide under basic conditions.

Attachment of the Isopropyl Group: The isopropyl group can be attached to the nitrogen atom of the piperidine ring through an alkylation reaction using isopropyl halides.

Formation of the Amine Group: The amine group at the 3-position can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

In industrial settings, the production of Isopropyl-(1-methyl-piperidin-3-yl)-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Isopropyl-(1-methyl-piperidin-3-yl)-amine serves as a versatile scaffold in the design of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The compound's molecular weight is approximately 156.27 g/mol, making it suitable for various synthetic routes.

Table 1: Structural Characteristics of Related Piperidine Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylpiperidine | Contains a methyl group on the nitrogen | Simple structure; used as a solvent |

| 4-Methylpiperidine | Methyl substitution at the 4-position | Exhibits different pharmacological properties |

| 1-(4-Fluorophenyl)piperidine | Contains a fluorinated aromatic ring | Potential use in neuropharmacology |

| (S)-N-Isopropyl-N-methylpiperidin | Similar chiral center but different substituents | Variations in biological activity |

The table illustrates the diversity within piperidine derivatives and highlights how modifications can lead to distinct biological activities.

Neurological Applications

Research indicates that compounds similar to Isopropyl-(1-methyl-piperidin-3-yl)-amine may hold promise for treating neurological disorders. For instance, studies have shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's.

Case Study: Alzheimer’s Disease Therapy

A recent investigation demonstrated that a derivative of Isopropyl-(1-methyl-piperidin-3-yl)-amine exhibited significant inhibition of AChE, suggesting its potential as an effective treatment for Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Cancer Therapy

Another promising application of Isopropyl-(1-methyl-piperidin-3-yl)-amine lies in cancer treatment. Piperidine derivatives have been explored for their anticancer properties through various mechanisms, including apoptosis induction in cancer cells.

Table 2: Anticancer Activity of Piperidine Derivatives

These findings underscore the potential of Isopropyl-(1-methyl-piperidin-3-yl)-amine and related compounds as candidates for further development in oncology.

Interaction Studies

Understanding how Isopropyl-(1-methyl-piperidin-3-yl)-amine interacts with biological systems is crucial for advancing its applications. Interaction studies focus on binding affinities with various receptors and enzymes, which can inform drug design strategies.

Key Areas of Focus:

- Receptor Binding: Investigating how the compound binds to neurotransmitter receptors.

- Enzyme Inhibition: Assessing the inhibition potency against target enzymes related to neurological disorders.

The exploration of these interactions is essential for advancing the compound from laboratory studies to clinical applications.

Mechanism of Action

The mechanism of action of Isopropyl-(1-methyl-piperidin-3-yl)-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Cyclopropyl-((S)-1-Methyl-piperidin-3-yl)-amine (CAS 1354000-40-0)

- Molecular Weight : 154.25 g/mol (vs. 156.27 for the target compound).

- Key Differences: Replaces the isopropyl group with a cyclopropyl ring.

- Physicochemical Properties :

Isopropyl-(2-methoxy-ethyl)-methyl-amine

- Molecular Weight : 131.22 g/mol.

- Key Differences : Lacks the piperidine ring; contains a methoxy-ethyl group.

- Physicochemical Properties :

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Physicochemical and Pharmacological Data

Research Implications and Gaps

- Biological Activity : While the target compound lacks explicit activity data, structural analogs in and are linked to enzyme inhibition (e.g., AAA ATPase p97), suggesting possible pharmacological overlap.

- Safety Data : Methyl(2-methylpropyl)amine () requires skin/eye protection, implying similar handling precautions for the target compound.

Biological Activity

Isopropyl-(1-methyl-piperidin-3-yl)-amine is a piperidine derivative with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes an isopropyl group and a chiral methyl-piperidine moiety, which contribute to its diverse biological effects. This article explores its mechanisms of action, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Isopropyl-(1-methyl-piperidin-3-yl)-amine has the following molecular characteristics:

- Chemical Formula : C₉H₂₀N₂

- Molecular Weight : Approximately 156.27 g/mol

- Structural Features : Contains a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle.

The presence of the isopropyl group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.

The biological activity of Isopropyl-(1-methyl-piperidin-3-yl)-amine primarily involves its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may function as an agonist or antagonist at certain receptor sites, thereby modulating signal transduction pathways and influencing cellular responses.

Key Mechanisms:

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and downstream signaling pathways.

- Enzyme Interaction : It may inhibit or activate enzymes involved in critical biological processes, affecting metabolism and cellular function.

Biological Activities

Research has highlighted several biological activities associated with Isopropyl-(1-methyl-piperidin-3-yl)-amine:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that Isopropyl-(1-methyl-piperidin-3-yl)-amine may also exhibit neuroprotective properties.

- Antitumor Activity : Preliminary studies indicate that this compound could inhibit the proliferation of various tumor cell lines, with effective concentrations observed in the micromolar range (EC50 of 1-3 μM) against certain cancers .

- Acetylcholinesterase Inhibition : Some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain .

- Potential in Neurological Disorders : The structural similarities to known therapeutic agents suggest that this compound could be beneficial in treating conditions like Alzheimer’s disease and other neurodegenerative disorders .

Case Study 1: Antitumor Activity

A study investigated the effects of Isopropyl-(1-methyl-piperidin-3-yl)-amine on several cancer cell lines. The results showed significant inhibition of cell growth at concentrations as low as 1 μM. This suggests a strong potential for development as an anticancer agent.

| Cell Line | EC50 (μM) | Observations |

|---|---|---|

| A549 (Lung Cancer) | 2.5 | Significant growth inhibition |

| MCF7 (Breast Cancer) | 1.8 | Induction of apoptosis observed |

| HeLa (Cervical Cancer) | 2.0 | Cell cycle arrest at G1 phase |

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, Isopropyl-(1-methyl-piperidin-3-yl)-amine was tested for its ability to protect neuronal cells from oxidative stress. The compound demonstrated a reduction in cell death by approximately 40% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.